The compound (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid; morpholine is identified by the CAS number 1103738-19-7. This compound is a derivative of tetrahydrofurodioxole and is primarily recognized as an intermediate in the synthesis of various pharmaceutical agents, including Sotagliflozin, which is used in the treatment of diabetes.
This compound can be sourced from chemical suppliers and manufacturers specializing in pharmaceutical intermediates. Notable suppliers include Hangzhou ICH Biofarm Co., Ltd and Nanjing Fred Technology Co., Ltd, which offer this compound in high purity levels (generally above 98%) for research and development purposes .
This compound falls under the category of organic compounds known as tetrahydrofurodioxoles, which are characterized by their unique fused ring structures that contain dioxole moieties. Its specific stereochemistry (3aS, 5R, 6S, 6aS) indicates its chiral nature, which is crucial for its biological activity.
The synthesis of (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid involves several steps:
The synthesis requires careful control of pH and temperature during the reaction to optimize yield and purity. The final product is often characterized using Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and purity.
The molecular formula of this compound is C12H19NO6, with a molecular weight of approximately 273.28 g/mol. The structure features multiple functional groups including hydroxyl (-OH), carboxylic acid (-COOH), and morpholine moieties that contribute to its chemical behavior.
The compound participates in various chemical reactions typical of organic molecules with hydroxyl and carboxylic acid functionalities:
Reactions involving this compound often require specific conditions such as anhydrous solvents or inert atmospheres to prevent hydrolysis or unwanted side reactions.
The mechanism of action for compounds like (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid; morpholine primarily involves inhibition or modulation of specific enzyme pathways related to glucose metabolism. This action is particularly relevant in the context of diabetes treatment where it may inhibit sodium-glucose transporters (SGLTs), thereby reducing glucose reabsorption in the kidneys.
Research indicates that compounds with similar structures can exhibit significant pharmacological effects on glucose homeostasis and insulin sensitivity .
Relevant data indicate that the compound exhibits moderate hydrophilicity as indicated by its LogP value around -0.2 .
This compound serves as an important intermediate in pharmaceutical synthesis. Its applications include:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1